molecular formula C13H18N2O4 B3975062 1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol

1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol

Cat. No. B3975062
M. Wt: 266.29 g/mol
InChI Key: NOSFWVXSNGKPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol, also known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a potent inhibitor of chloride channels, which are essential for the proper functioning of various physiological processes in the human body.

Scientific Research Applications

1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol has been extensively studied for its various applications in scientific research. One of the primary uses of this compound is as an inhibitor of chloride channels. Chloride channels play a crucial role in the regulation of various physiological processes, including cell volume regulation, neuronal excitability, and acid-base balance. The inhibition of chloride channels by this compound has been shown to have therapeutic potential in various diseases, including cystic fibrosis, epilepsy, and hypertension.

Mechanism of Action

1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol inhibits chloride channels by binding to the extracellular domain of the channel protein. This binding prevents the movement of chloride ions through the channel, leading to a decrease in chloride ion conductance. The inhibition of chloride channels by this compound has been shown to have various downstream effects, including the regulation of cell volume, the modulation of neuronal excitability, and the regulation of acid-base balance.
Biochemical and Physiological Effects
The inhibition of chloride channels by this compound has various biochemical and physiological effects. One of the primary effects of this compound is the regulation of cell volume. The inhibition of chloride channels by this compound has been shown to decrease cell volume by reducing the influx of chloride ions into the cell. This effect has therapeutic potential in various diseases, including cerebral edema and congestive heart failure.

Advantages and Limitations for Lab Experiments

1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol has several advantages for use in lab experiments. One of the primary advantages is its high potency as an inhibitor of chloride channels. This high potency allows for the use of low concentrations of this compound in experiments, reducing the risk of off-target effects. Additionally, this compound has a relatively long half-life, allowing for sustained inhibition of chloride channels.
However, this compound also has several limitations for use in lab experiments. One of the primary limitations is its potential for off-target effects. This compound has been shown to inhibit other ion channels, including potassium channels, which may confound the interpretation of experimental results. Additionally, this compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol. One area of future research is the development of more selective inhibitors of chloride channels. This development would allow for a more precise modulation of chloride channel activity and reduce the risk of off-target effects. Additionally, the therapeutic potential of this compound in various diseases, including cystic fibrosis and hypertension, warrants further investigation. Finally, the role of chloride channels in various physiological processes, including neuronal excitability and acid-base balance, requires further study to fully understand the mechanisms of action of this compound and other chloride channel inhibitors.
Conclusion
In conclusion, this compound is a potent inhibitor of chloride channels that has various applications in scientific research. The synthesis of this compound requires careful monitoring of reaction parameters to obtain a pure form of the compound. This compound inhibits chloride channels by binding to the extracellular domain of the channel protein, leading to various downstream effects, including the regulation of cell volume and the modulation of neuronal excitability. This compound has several advantages for use in lab experiments, including its high potency and long half-life, but also has limitations, including its potential for off-target effects and cytotoxicity at high concentrations. Finally, future directions for the study of this compound include the development of more selective inhibitors of chloride channels and the investigation of its therapeutic potential in various diseases.

properties

IUPAC Name

1-(4-nitrophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-12(9-14-7-1-2-8-14)10-19-13-5-3-11(4-6-13)15(17)18/h3-6,12,16H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSFWVXSNGKPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(COC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol
Reactant of Route 5
1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.